REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[C:6]([OH:10])(=O)[CH:7]=[CH2:8].[C:11](O)(=O)[CH:12]=[CH2:13].[C:16](O)(=O)[CH:17]=[CH2:18].[C:21](O)(=O)C=C.C(O)(=O)C=C.OCC(CO)(CO)CO.C(O)(=O)C=C.NC(OCC)=O.C1(=O)OCCCCC1.OCC(CO)(COCC(CO)(CO)CO)CO>C(O)(C)C>[CH2:11]1[CH2:8][CH2:7][C:6]([OH:10])([C:1]([C:2]2[CH:3]=[CH:21][CH:16]=[CH:17][CH:18]=2)=[O:5])[CH2:13][CH2:12]1 |f:0.1.2.3.4.5.6,7.8,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
pentaerythritol hexaacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.OCC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
acrylic acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dipentaerythritol caprolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O.OCC(CO)(COCC(CO)(CO)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A protective layer coating solution was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |